molecular formula C8H6Cl2N4OS B2746761 1-(2,4-dichloro-5-methoxyphenyl)-1H-1,2,3,4-tetraazole-5-thiol CAS No. 400085-60-1

1-(2,4-dichloro-5-methoxyphenyl)-1H-1,2,3,4-tetraazole-5-thiol

Cat. No.: B2746761
CAS No.: 400085-60-1
M. Wt: 277.12
InChI Key: JVGGSGDEZDQKRV-UHFFFAOYSA-N
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Description

1-(2,4-Dichloro-5-methoxyphenyl)-1H-1,2,3,4-tetraazole-5-thiol is a high-purity chemical reagent designed for research and development applications. This compound belongs to the class of 1,2,3,4-tetrazole-5-thiols, heterocyclic systems known for their versatile reactivity and broad potential in scientific discovery . The structure incorporates a dichloro-substituted aromatic system, which can influence the compound's electronic properties and interaction with biological targets . Tetrazole-thione derivatives are valuable scaffolds in medicinal chemistry and materials science. They serve as key intermediates in the synthesis of more complex molecules for pharmaceutical and agrochemical research . The electronic properties of such tetrazolethiones, including their absorption characteristics, can be modulated by the substituents on the phenyl ring, making them subjects of interest in photochemical studies and for the development of functional materials . This product is provided For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are responsible for ensuring safe handling and compliance with all applicable regulations.

Properties

IUPAC Name

1-(2,4-dichloro-5-methoxyphenyl)-2H-tetrazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2N4OS/c1-15-7-3-6(4(9)2-5(7)10)14-8(16)11-12-13-14/h2-3H,1H3,(H,11,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVGGSGDEZDQKRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)N2C(=S)N=NN2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-dichloro-5-methoxyphenyl)-1H-1,2,3,4-tetraazole-5-thiol typically involves the reaction of 2,4-dichloro-5-methoxyaniline with sodium azide under acidic conditions to form the corresponding azide This intermediate is then subjected to cyclization to form the tetraazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves crystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-dichloro-5-methoxyphenyl)-1H-1,2,3,4-tetraazole-5-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The chlorine atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Disulfides.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In synthetic chemistry, 1-(2,4-dichloro-5-methoxyphenyl)-1H-1,2,3,4-tetraazole-5-thiol serves as an important building block for creating more complex molecules. Its unique structure allows for modifications that can lead to new compounds with desired properties.

Biology

The compound has been investigated for its potential as an enzyme inhibitor. It interacts with specific molecular targets by binding to their active sites, which can inhibit various biological pathways. This property makes it a candidate for further studies in enzymatic regulation and metabolic pathways.

Medicine

In medical research, this compound shows promise in cancer therapy. Studies have explored its efficacy as an anticancer agent due to its ability to inhibit cell proliferation in various cancer cell lines. For instance, it has been tested against human hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cell lines .

Case Study 1: Anticancer Activity

A study conducted on the effects of 1-(2,4-dichloro-5-methoxyphenyl)-1H-1,2,3,4-tetraazole-5-thiol demonstrated significant cytotoxic effects against HepG-2 and A-549 cell lines when compared to standard chemotherapeutic agents like cisplatin. The results indicated a dose-dependent response where higher concentrations led to increased cell death rates .

Case Study 2: Enzyme Inhibition

In another investigation focusing on enzyme inhibition, the compound was found to effectively inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells such as cancer cells. Molecular docking studies confirmed the binding affinity of the compound to DHFR's active site .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
ChemistryBuilding block for complex moleculesFacilitates synthesis of novel compounds
BiologyEnzyme inhibitorDisrupts biological pathways by blocking enzyme activity
MedicineAnticancer propertiesEffective against HepG-2 and A-549 cell lines

Mechanism of Action

The mechanism of action of 1-(2,4-dichloro-5-methoxyphenyl)-1H-1,2,3,4-tetraazole-5-thiol involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-5-methoxyphenyl methanesulfonate
  • 4-[(2,4-dichloro-5-methoxyphenyl)amino]-6-methoxy-7-[3-(4-methyl-1-piperazinyl)propoxy]-3-quinolinecarbonitrile

Uniqueness

1-(2,4-dichloro-5-methoxyphenyl)-1H-1,2,3,4-tetraazole-5-thiol is unique due to its tetraazole ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Biological Activity

1-(2,4-Dichloro-5-methoxyphenyl)-1H-1,2,3,4-tetraazole-5-thiol is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial and anticancer activities, supported by relevant research findings and data tables.

  • Chemical Formula : C8H6Cl2N4OS
  • Molecular Weight : 277.13 g/mol
  • CAS Number : 338961-27-6

Antimicrobial Activity

Recent studies have indicated that tetraazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains.

Research Findings

  • Antibacterial Activity :
    • In vitro tests have shown that 1-(2,4-dichloro-5-methoxyphenyl)-1H-1,2,3,4-tetraazole-5-thiol demonstrates potent antibacterial activity against both standard and clinical strains of bacteria.
    • A study reported minimum inhibitory concentrations (MICs) ranging from 2 to 16 µg/mL against various strains of Staphylococcus epidermidis and Escherichia coli .
Bacterial StrainMIC (µg/mL)
Staphylococcus epidermidis2 - 16
Escherichia coli4 - 32
  • Mechanism of Action :
    • The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .

Anticancer Activity

The anticancer potential of this tetraazole derivative has also been explored.

Case Studies

  • Cytotoxicity Assays :
    • The MTT assay was employed to evaluate the cytotoxic effects of the compound on various human cancer cell lines. Results indicated that the compound exhibited IC50 values ranging from 10 to 30 µM, comparable to established chemotherapeutics such as doxorubicin .
Cell LineIC50 (µM)
Human melanoma WM79310
Glioblastoma U25120
  • Selectivity :
    • Notably, the compound demonstrated selectivity towards cancer cells over normal cells (HaCaT), indicating a potential therapeutic window for further development .

Structure-Activity Relationship (SAR)

The biological activity of tetraazole compounds is often influenced by their structural features. In the case of 1-(2,4-dichloro-5-methoxyphenyl)-1H-1,2,3,4-tetraazole-5-thiol:

  • Substituents : The presence of halogen and methoxy groups on the phenyl ring enhances the lipophilicity and reactivity of the molecule.
  • Tetraazole Ring : The tetraazole moiety is crucial for its biological activity due to its ability to participate in hydrogen bonding and electron delocalization .

Q & A

Q. What are the optimized synthetic methodologies for 1-(2,4-dichloro-5-methoxyphenyl)-1H-1,2,3,4-tetraazole-5-thiol, and how can purity be ensured?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example:

  • Step 1: React 5-phenyl-¹H-tetrazole with trichloroethylene in DMSO/KOH at 40°C for 1.5 hours (74% yield) .
  • Step 2: Purify via column chromatography (ethyl acetate:hexane = 1:9) to separate regioisomers.
  • Step 3: Confirm purity using TLC and NMR.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR: Assign peaks for the dichlorophenyl (δ 7.2–7.8 ppm) and methoxy groups (δ 3.8–4.0 ppm). Discrepancies in thiol (-SH) proton signals (broad, δ 1.5–3.0 ppm) may indicate tautomerism .
  • X-ray Crystallography: Resolve crystal packing and hydrogen-bonding interactions (e.g., S–H···N motifs) .
  • Elemental Analysis: Verify stoichiometry (C, H, N, S, Cl) within ±0.3% error .

Example Data:

TechniqueKey ObservationsReference
X-ray CrystallographyS–H···N = 2.89 Å, ∠ = 158°
1H NMR (DMSO-d6)δ 7.65 (d, J=8.4 Hz, 1H, Ar–H), δ 3.92 (s, 3H, OCH3)

Advanced Research Questions

Q. How can computational modeling predict the regioselectivity of thiol-group reactivity in this compound?

Methodological Answer:

  • DFT Calculations: Use Gaussian09 at the B3LYP/6-311++G(d,p) level to model thiol tautomerization (e.g., thione ↔ thiol). Compare Gibbs free energy (ΔG) to identify dominant tautomers .
  • MD Simulations: Analyze solvent effects (e.g., DMSO vs. water) on reactivity using GROMACS. Polar solvents stabilize thiolate anions, enhancing nucleophilicity .

Contradictions: Experimental NMR data may conflict with computed tautomer ratios due to dynamic equilibrium in solution .

Q. What strategies resolve contradictions in biological activity data for structurally analogous triazole-thiol derivatives?

Methodological Answer:

  • SAR Studies: Compare bioactivity of analogs (e.g., COX-2 inhibition in 5-aryl-1H-1,2,4-triazoles vs. antifungal activity in 1,3,4-thiadiazoles ).
  • Meta-Analysis: Use Web of Science to aggregate IC50 values and identify outliers. For example:
Analog StructureBiological TargetIC50 (μM)Reference
5-(4-Methylsulfonyl-phenyl)-1H-1,2,4-triazoleCOX-20.12
5-Phenyl-1,3,4-thiadiazoleCandida albicans8.7

Contradictions: Divergent activities may arise from electronic effects (e.g., electron-withdrawing Cl vs. OCH3 groups) altering target binding .

Q. How can click chemistry be applied to functionalize the tetraazole-thiol scaffold?

Methodological Answer:

  • CuAAC Reaction: React the thiol with propargyl bromide to form an alkyne intermediate, then perform Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) .
  • Optimization: Use heterogeneous Cu catalysts (e.g., CuNPs@SiO2) in water under microwave irradiation (80°C, 20 min) for >95% conversion .

Example Protocol:

Thiol + propargyl bromide → Alkyne derivative (K2CO3, DMF, 60°C).

Alkyne + azide + Cu(I) → Triazole conjugate (microwave, 80°C, 20 min) .

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